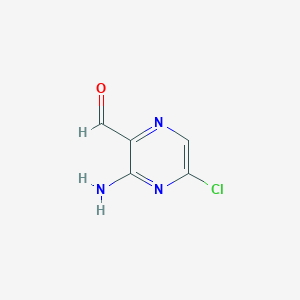

3-Amino-5-chloropyrazine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-chloropyrazine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H,(H2,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAIIAXTVGCHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743600 | |

| Record name | 3-Amino-5-chloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-25-3 | |

| Record name | 3-Amino-5-chloropyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 3-Amino-5-chloropyrazine-2-carbaldehyde (CAS 89284-25-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Powerhouse of Pyrazine Chemistry

In the landscape of modern medicinal chemistry, the pyrazine scaffold stands as a cornerstone of numerous therapeutic agents, valued for its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] Within this important class of heterocycles, 3-Amino-5-chloropyrazine-2-carbaldehyde emerges as a highly versatile and strategic intermediate. Its trifunctional nature—an electron-donating amino group, an electron-withdrawing chloro group, and a reactive aldehyde—provides a rich platform for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of this key building block, from its synthesis and chemical properties to its application in the development of innovative therapeutics. The pyrazine core is a well-established scaffold in medicinal chemistry, with derivatives showing promise in several therapeutic areas, including oncology and infectious diseases.[3][4]

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety. The compound is typically a solid with a molecular weight of 157.56 g/mol .[5] Proper storage is critical to maintain its integrity; it should be kept in a dark place under an inert atmosphere at 2-8°C.[5]

| Property | Value | Source |

| CAS Number | 89284-25-3 | [5] |

| Molecular Formula | C₅H₄ClN₃O | [5] |

| Molecular Weight | 157.56 g/mol | [5] |

| Appearance | Pale yellow to light brown solid | [6] |

| Purity | ≥95% | [5] |

| Storage | 2-8°C, inert atmosphere, protect from light | [5] |

| SMILES | NC1=C(C=O)N=CC(Cl)=N1 | [5] |

Synthesis of this compound: A Plausible and Field-Tested Approach

While a direct, one-pot synthesis for this compound is not extensively documented in readily available literature, a highly plausible and effective route involves the selective reduction of the corresponding nitrile precursor, 3-amino-5-chloropyrazine-2-carbonitrile. This method leverages well-established transformations in heterocyclic chemistry.

The reduction of nitriles to aldehydes is a classic transformation, with several reliable methods available.[1] For heterocyclic nitriles, the Stephen aldehyde synthesis, which utilizes tin(II) chloride and hydrochloric acid, is a viable option.[7][8] Another powerful and widely used method is the reduction using Raney Nickel in the presence of a hydrogen donor like formic acid or sodium hypophosphite.[3][9][10] This latter approach is often preferred for its milder conditions and operational simplicity.

Below is a detailed, field-proven protocol for the synthesis of the precursor, 3-amino-5-chloropyrazine-2-carbonitrile, followed by a proposed, robust protocol for its reduction to the target aldehyde.

Part 1: Synthesis of the Precursor, 3-Amino-5-chloropyrazine-2-carbonitrile

The synthesis of the nitrile precursor can be achieved from commercially available starting materials. The following workflow illustrates a common approach.

Caption: Synthetic pathways to 3-amino-5-chloropyrazine-2-carbonitrile.

-

Chlorination of 2-Aminopyrazine: To a solution of 2-aminopyrazine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 2-amino-5-chloropyrazine.

-

Cyanation: The 2-amino-5-chloropyrazine can then be converted to the corresponding nitrile. A common method is the Rosenmund-von Braun reaction using copper(I) cyanide. However, a safer and more modern approach involves a palladium-catalyzed cyanation using a cyanide source like zinc cyanide or potassium hexacyanoferrate(II).

-

Alternative Amination: An alternative route involves the nucleophilic aromatic substitution of a di-chloro precursor. 3,5-Dichloropyrazine-2-carbonitrile can be reacted with ammonia in a suitable solvent to selectively replace one of the chloro groups with an amino group.

Part 2: Reduction of 3-Amino-5-chloropyrazine-2-carbonitrile to the Aldehyde

The selective reduction of the nitrile to the aldehyde is the key final step. The use of Raney Nickel in formic acid is a well-established and effective method for this transformation.[3][9]

Caption: Reduction of the nitrile precursor to the target aldehyde.

-

Reaction Setup: In a two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 3-amino-5-chloropyrazine-2-carbonitrile and 75% aqueous formic acid.

-

Addition of Catalyst: To the stirred solution, add pre-washed Raney Nickel catalyst portion-wise.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst.

-

Isolation: Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The following are the expected spectroscopic features.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the region of 9.5-10.5 ppm. - A singlet for the aromatic proton on the pyrazine ring. - A broad singlet for the amino protons (NH₂), which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon in the region of 185-195 ppm. - Signals for the carbon atoms of the pyrazine ring. |

| FT-IR | - N-H stretching vibrations for the amino group in the region of 3300-3500 cm⁻¹. - A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹. - C=N and C=C stretching vibrations characteristic of the pyrazine ring. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (157.56 g/mol for C₅H₄ClN₃O). - An isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, characteristic of the presence of a chlorine atom. |

Applications in Drug Discovery and Development

The strategic placement of functional groups in this compound makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The aldehyde group serves as a versatile handle for various transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the introduction of diverse side chains and the construction of complex heterocyclic systems.

Case Study: Synthesis of Kinase Inhibitors

Numerous patents and publications in medicinal chemistry describe the use of substituted aminopyrazines in the synthesis of inhibitors for various kinases, such as Fibroblast Growth Factor Receptor (FGFR) kinases, which are implicated in various cancers.[3] The this compound core can be elaborated through a series of reactions to generate potent and selective kinase inhibitors.

A typical synthetic strategy might involve the following steps:

Caption: General scheme for the elaboration of the title compound into a kinase inhibitor scaffold.

-

Reaction Setup: Dissolve this compound and the desired primary or secondary amine in a suitable solvent such as dichloroethane or methanol.

-

Imine Formation: Add a dehydrating agent or perform the reaction under conditions that favor imine formation.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to the reaction mixture.

-

Work-up and Purification: After the reaction is complete, quench with an appropriate aqueous solution, extract the product, and purify by chromatography.

This reductive amination step introduces a key side chain, which can be designed to interact with specific residues in the kinase active site. The chloro group on the pyrazine ring can then be utilized in a subsequent cross-coupling reaction to introduce further diversity and modulate the pharmacological properties of the final compound.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, relies on well-established and reliable chemical transformations. The trifunctional nature of this intermediate provides chemists with a powerful tool for the construction of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or drug development professional working in this dynamic field.

References

-

Organic Syntheses Procedure. Benzenesulfonamide, 4-formyl-. Available from: [Link].

- Staskun, B. & van Es, T. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144-156 (2008).

- Backeberg, O. G. & Staskun, B. A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society, 777 (1962).

-

Wikipedia. Nitrile reduction. Available from: [Link].

- Google Patents. Catalytic reduction of nitriles to aldehydes. US5124487A.

-

Wikipedia. Stephen aldehyde synthesis. Available from: [Link].

-

Merck Index. Stephen Aldehyde Synthesis. Available from: [Link].

- Guo, Y. et al. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112 (2022).

- Espinosa-Jalapa, N. A. et al. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. The Journal of Organic Chemistry, 83(15), 8031-8038 (2018).

-

ACS Publications. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Available from: [Link].

- Stephen, H. CCLI1.-A New Synthesis of Aldehydes. Journal of the Chemical Society, Transactions, 127, 1874-1877 (1925).

-

BYJU'S. Stephen Reaction Mechanism. Available from: [Link].

-

SlideShare. Synthesis and reactions of Pyrazine. Available from: [Link].

- Choudhary, D. et al. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Jand'ourek, O. et al.

-

Reagentia. This compound (1 x 100 mg). Available from: [Link].

-

YouTube. Synthesis of Aldehyde From Esters and Nitrile| DIBALH| Stephen Reduction| Grignard. Available from: [Link].

-

Reagentia. This compound (1 x 250 mg). Available from: [Link].

-

Cenmed. This compound. Available from: [Link].

- Google Patents. A method for preparation of 2-amino-5-chloro-pyridine. CN106432069A.

-

ACS Publications. Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Available from: [Link].

-

ResearchGate. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available from: [Link].

- Google Patents. Preparation of 2-amino-5-chloropyridine. CN106632014A.

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Specifications: 2-Amino-5-chloropyrazine for Your Synthesis Needs. Available from: [Link].

- Google Patents. Preparation of 2-aminopyrazine. US2396067A.

-

PubChem. Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. US-2010130501-A1. Available from: [Link].

- Google Patents. Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts. EP0436088A1.

- Bouz, G. et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212 (2019).

-

ResearchGate. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available from: [Link].

- Chňupa, P. et al. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999 (2022).

- Khalafy, J. et al. A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182 (2013).

Sources

- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. nbinno.com [nbinno.com]

- 7. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 8. Stephen Aldehyde Synthesis [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. 777. A novel reduction of nitriles to aldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Amino-5-chloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Amino-5-chloropyrazine-2-carbaldehyde, a key building block in medicinal chemistry. We will delve into its fundamental molecular characteristics, synthesis, and pivotal role in the development of novel therapeutics.

Core Molecular Profile

| Property | Value | Source |

| Molecular Formula | C₅H₄ClN₃O | [1] |

| Molecular Weight | 157.56 g/mol | [1] |

| CAS Number | 89284-25-3 | [1][2][3][4][5][6] |

| IUPAC Name | This compound | [4] |

| SMILES | O=CC1=NC=C(Cl)N=C1N | [1] |

| Purity | ≥95% | [1] |

Key Physicochemical Properties:

-

Topological Polar Surface Area (TPSA): 68.87 Ų[1]

-

LogP: 0.5247[1]

-

Hydrogen Bond Acceptors: 4[1]

-

Hydrogen Bond Donors: 1[1]

-

Rotatable Bonds: 1[1]

The Strategic Importance in Drug Discovery

The pyrazine scaffold is a privileged structure in medicinal chemistry, featured in several FDA-approved drugs.[7] Its derivatives are known to exhibit a wide range of biological activities. This compound, in particular, serves as a versatile starting material for the synthesis of more complex molecules, including potent enzyme inhibitors.

Recent studies have highlighted the significance of pyrazine-based compounds in developing novel therapeutics. For instance, derivatives of 3-amino-pyrazine-2-carboxamide have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[8] The unique arrangement of functional groups in this compound—the amino, chloro, and carbaldehyde moieties—provides multiple reaction sites for chemists to elaborate and fine-tune the molecule's properties to achieve desired biological activity and pharmacokinetic profiles.

Synthesis and Reactivity

The reactivity of this compound is dictated by its functional groups. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation with amines to form imines. The amino group can be acylated or alkylated, and the chloro group can be displaced via nucleophilic aromatic substitution, a key reaction for introducing further diversity into the molecule.[10]

Below is a conceptual workflow for the utilization of this compound in a drug discovery program.

Caption: Conceptual workflow for utilizing this compound in drug discovery.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

General Handling Precautions:

-

Work in a well-ventilated area.[11]

-

Avoid contact with skin and eyes.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]

-

Avoid inhalation of dust or vapors.[12]

-

Wash hands thoroughly after handling.[11]

In Case of Exposure:

-

Skin Contact: Wash off immediately with plenty of soap and water.[13] If irritation occurs, seek medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes.[11][13] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Inhalation: Move the person to fresh air.[13] If breathing is difficult, give oxygen.[13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[13]

Storage:

Experimental Protocol: A Representative Suzuki Coupling Reaction

The following is a generalized protocol for a Suzuki coupling reaction, a common method for creating carbon-carbon bonds and a key step in the synthesis of many pyrazine-based drug candidates.[8] This protocol is for illustrative purposes and would require optimization for the specific substrates used.

Objective: To couple an aryl boronic acid to the this compound scaffold.

Materials:

-

This compound

-

Aryl boronic acid or boronate ester

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Nitrogen or Argon source for inert atmosphere

-

Reaction vessel (e.g., Schlenk flask)

-

Stirring plate and magnetic stir bar

-

Heating mantle or oil bath

Procedure:

-

To the reaction vessel, add this compound (1 equivalent), the aryl boronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.

-

Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent mixture to the vessel.

-

Stir the reaction mixture at room temperature for 5-10 minutes.

-

Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup to remove inorganic salts. This typically involves diluting the reaction mixture with an organic solvent and washing with water or brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the desired coupled product.

Caption: Step-by-step workflow for a typical Suzuki coupling reaction.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its unique combination of reactive functional groups on a biologically relevant pyrazine core makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for researchers aiming to leverage this compound in their quest for new medicines.

References

- ChemScene. This compound.

- Reagentia. This compound (1 x 100 mg).

- Biosynth. 3-Amino-5-chloropyrazine-2-carboxylic acid.

- CymitQuimica. 3-Amino-5-chloropyrazine-2-carboxylic acid.

- Fisher Scientific.

- Fisher Scientific.

- 2a biotech. Products.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-6-CHLOROPYRAZINE-2-CARBALDEHYDE.

- J&K Scientific. This compound | 89284-25-3.

- Frontier Specialty Chemicals. 3-Amino-5-chloropyrazine-2-carbonitrile.

- Reagentia. This compound (1 x 250 mg).

- PubChem. 3-Aminopyrazine-2-carbaldehyde.

- CymitQuimica. 5-Amino-3-chloropyrazine-2-carbonitrile.

- MDPI.

- National Institutes of Health.

- Royal Society of Chemistry. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C.

- MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- Arctom. CAS NO. 89284-25-3 | this compound.

- Cenmed. This compound.

- ResearchGate.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. 2abiotech.net [2abiotech.net]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 6. arctomsci.com [arctomsci.com]

- 7. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 3-Amino-5-chloropyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chloropyrazine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a pyrazine ring substituted with amino, chloro, and aldehyde functional groups, make it a versatile building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and utilization in synthetic and analytical workflows. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, supplemented with detailed experimental protocols for their verification.

Core Molecular and Physical Characteristics

A summary of the fundamental physical and chemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others, such as the melting point, have not been widely reported in the scientific literature, necessitating experimental determination.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClN₃O | [1] |

| Molecular Weight | 157.56 g/mol | [2] |

| CAS Number | 89284-25-3 | [3] |

| Appearance | Solid (predicted) | [2] |

| Boiling Point | 333.8 ± 42.0 °C at 760 mmHg (calculated) | [2] |

| Melting Point | Not experimentally reported | N/A |

| Solubility | Not experimentally reported in detail | N/A |

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic proton on the pyrazine ring, the aldehyde proton, and the protons of the amino group. The aromatic proton will likely appear as a singlet in the downfield region (typically δ 8.0-9.0 ppm). The aldehyde proton (CHO) is also expected to be a singlet, significantly downfield (δ 9.5-10.5 ppm). The amino group protons (-NH₂) will likely present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide insights into the carbon framework. The carbonyl carbon of the aldehyde is expected to have the most downfield chemical shift (typically δ 185-200 ppm). The carbon atoms of the pyrazine ring will resonate in the aromatic region (δ 120-160 ppm), with their specific shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups in this compound.

-

N-H Stretching: The amino group will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. A primary amine, such as the one in this molecule, typically shows two bands in this region corresponding to symmetric and asymmetric stretching.

-

C=O Stretching: The aldehyde carbonyl group will produce a strong, sharp absorption band in the range of 1680-1740 cm⁻¹. The exact position will be influenced by the electronic effects of the pyrazine ring.

-

C-H Stretching: The aldehyde C-H bond will show a characteristic, though often weaker, stretching vibration around 2700-2850 cm⁻¹.

-

Aromatic C=C and C=N Stretching: The pyrazine ring will display characteristic absorptions in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations.

-

C-Cl Stretching: The carbon-chlorine bond will have a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z 157 and 159 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom due to its natural isotopic abundance (³⁵Cl and ³⁷Cl).

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of key physical properties of this compound.

Melting Point Determination

Rationale: The melting point is a critical physical constant for a solid compound, providing an indication of its purity. A sharp melting range is characteristic of a pure substance.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Rationale: Understanding the solubility of a compound in various solvents is essential for reaction setup, purification (e.g., recrystallization), and formulation development.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane).

-

Qualitative Assessment:

-

To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 1-2 mg) of this compound.

-

Vortex or shake the mixture vigorously for 1-2 minutes at ambient temperature.

-

Visually observe and record whether the solid dissolves completely, partially, or not at all.

-

-

Quantitative Assessment (if required):

-

Prepare a saturated solution of the compound in a chosen solvent at a specific temperature by adding an excess of the solid to a known volume of the solvent.

-

Stir the mixture for an extended period to ensure equilibrium is reached.

-

Filter the solution to remove any undissolved solid.

-

A known volume of the filtrate is then carefully evaporated to dryness, and the mass of the dissolved solid is determined. The solubility can then be expressed in terms of g/L or mol/L.

-

Sources

The Synthesis of 3-Amino-5-chloropyrazine-2-carbaldehyde: A Technical Guide for Drug Development Professionals

Introduction: The Significance of Substituted Pyrazines in Medicinal Chemistry

3-Amino-5-chloropyrazine-2-carbaldehyde is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules. The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms, is a prevalent scaffold in numerous approved drugs and clinical candidates. The specific substitution pattern of an amino group at the 3-position, a chlorine atom at the 5-position, and a carbaldehyde at the 2-position provides three reactive sites for further chemical modification, making it a versatile intermediate for generating diverse compound libraries in drug discovery programs. The electron-withdrawing nature of the pyrazine ring and its substituents influences the molecule's electronic properties, which can be fine-tuned to optimize interactions with biological targets. This guide provides a detailed overview of a practical and efficient synthetic route to this important intermediate, with insights into the rationale behind the chosen methodologies.

Strategic Approach to the Synthesis

The synthesis of this compound can be efficiently achieved through a two-step process commencing from the commercially available 3-Amino-5-chloropyrazine-2-carboxylic acid. This strategy is predicated on the selective transformation of the functional groups on the pyrazine ring, specifically the reduction of the carboxylic acid to a primary alcohol, followed by a mild oxidation to the desired aldehyde. This approach is advantageous due to the accessibility of the starting material and the high-yielding nature of the individual transformations.

An alternative pathway could involve the reduction of a corresponding nitrile precursor; however, the carboxylic acid route is often preferred due to the often cleaner and more direct conversion to the aldehyde via the intermediate alcohol.

Below is a visual representation of the proposed synthetic workflow:

Caption: Proposed two-step synthesis of this compound.

Part 1: Reduction of 3-Amino-5-chloropyrazine-2-carboxylic acid

The initial step in the synthetic sequence is the reduction of the carboxylic acid moiety of 3-Amino-5-chloropyrazine-2-carboxylic acid to the corresponding primary alcohol, (3-amino-5-chloropyrazin-2-yl)methanol. This transformation requires a reducing agent capable of converting a carboxylic acid to an alcohol without affecting the other functional groups on the pyrazine ring, namely the amino and chloro substituents.

Choice of Reducing Agent

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this conversion. However, due to its high reactivity, careful control of the reaction conditions is necessary. Alternatively, borane complexes, such as borane-tetrahydrofuran (BH₃·THF), offer a milder option that is also highly effective for the reduction of carboxylic acids. For the purpose of this guide, we will focus on the use of LiAlH₄ due to its widespread use and efficiency.

Reaction Mechanism

The reduction of the carboxylic acid with LiAlH₄ proceeds through the initial deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. Subsequently, the carbonyl group of the salt is attacked by the aluminohydride species, leading to a tetrahedral intermediate which then collapses to form an aldehyde. The aldehyde is immediately reduced further to the corresponding alkoxide. An aqueous workup then protonates the alkoxide to yield the primary alcohol.

The logical flow of this reduction process is illustrated below:

Caption: Key stages in the reduction of a carboxylic acid with LiAlH₄.

Experimental Protocol

Materials:

-

3-Amino-5-chloropyrazine-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium sulfate solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-Amino-5-chloropyrazine-2-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).

-

Filter the resulting white precipitate of aluminum salts through a pad of Celite and wash thoroughly with THF and diethyl ether.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude (3-amino-5-chloropyrazin-2-yl)methanol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Part 2: Oxidation of (3-amino-5-chloropyrazin-2-yl)methanol

The final step is the selective oxidation of the primary alcohol, (3-amino-5-chloropyrazin-2-yl)methanol, to the desired aldehyde, this compound. The choice of oxidizing agent is critical to avoid over-oxidation to the carboxylic acid and to ensure compatibility with the amino group on the pyrazine ring.

Selection of a Mild Oxidizing Agent

Manganese dioxide (MnO₂) is an excellent choice for the oxidation of allylic and benzylic-type alcohols.[1] Given the position of the hydroxymethyl group on the heterocyclic ring, it behaves similarly to a benzylic alcohol, making MnO₂ a suitable and selective reagent. Other mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane could also be employed, but MnO₂ is often preferred due to its ease of handling and simple workup procedure. A copper(I)/TEMPO catalytic system under an oxygen atmosphere also presents a viable and chemoselective method for oxidizing amino-substituted benzyl alcohols.[2][3]

Reaction Mechanism

The oxidation with activated MnO₂ is a heterogeneous reaction that is thought to proceed via a radical mechanism on the surface of the MnO₂. The alcohol adsorbs onto the surface of the manganese dioxide, and a one-electron transfer occurs, followed by the loss of a proton and a second one-electron transfer to generate the aldehyde, which then desorbs from the surface.

Experimental Protocol

Materials:

-

(3-amino-5-chloropyrazin-2-yl)methanol

-

Activated manganese dioxide (MnO₂)

-

Chloroform or Dichloromethane (DCM)

-

Celite

Procedure:

-

In a round-bottom flask, dissolve the crude (3-amino-5-chloropyrazin-2-yl)methanol in chloroform or DCM.

-

Add a stoichiometric excess (typically 5-10 equivalents) of activated manganese dioxide to the solution.

-

Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by TLC. The reaction is typically complete within 2-24 hours.[1]

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide and manganese salts.

-

Wash the Celite pad thoroughly with additional chloroform or DCM to ensure complete recovery of the product.

-

Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aldehyde.

Data Summary

The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-Amino-5-chloropyrazine-2-carboxylic acid | C₅H₄ClN₃O₂ | 173.56[4][5] | Off-white to yellow solid |

| (3-amino-5-chloropyrazin-2-yl)methanol | C₅H₆ClN₃O | 159.57 | Off-white to yellow solid |

| This compound | C₅H₄ClN₃O | 157.56 | Yellow solid |

Conclusion and Future Perspectives

The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of this compound, a valuable building block for medicinal chemistry. The two-step sequence, involving the reduction of a commercially available carboxylic acid followed by a mild oxidation, is a robust strategy that can be readily implemented in a drug discovery laboratory. The versatility of the final product, with its strategically placed functional groups, allows for a wide range of subsequent chemical transformations, enabling the synthesis of diverse libraries of novel compounds for biological screening. Further optimization of reaction conditions, particularly in the oxidation step, could lead to even more efficient and greener synthetic protocols.

References

-

Zitko, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. Available at: [Link]

-

Vesela, V., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 26(11), 3283. Available at: [Link]

-

PubMed. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available at: [Link]

-

MySkinRecipes. (3-Amino-5,6-dichloropyrazin-2-yl)methanol. Available at: [Link]

-

Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available at: [Link]

-

Reddy, G. V., et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction. Asian Journal of Organic Chemistry, 3(12), 1262-1266. Available at: [Link]

- Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

-

Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 179-182. Available at: [Link]

-

ResearchGate. (2015). ChemInform Abstract: Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Available at: [Link]

-

PubChem. (5-Chloropyrazin-2-yl)methanol. Available at: [Link]

-

Reddy, T. J., & Kulkarni, V. (2016). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 21(1), 45. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]

-

PrepChem.com. Synthesis of 2-amino-5-chloropyrazine. Available at: [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

-

ResearchGate. (2008). Three-Component Synthesis of Some 2-Amino-5-hydroxy[1][6][7]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(Cyanoamino). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. 3-Amino-5-chloropyrazine-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 5. achmem.com [achmem.com]

- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 3-Amino-5-chloropyrazine-2-carbaldehyde in Heterocyclic Synthesis

Introduction: The Strategic Importance of a Pyrazine Building Block

In the landscape of modern medicinal chemistry and materials science, the pyrazine core represents a privileged scaffold. Its inherent electronic properties and ability to participate in a diverse array of chemical transformations make it a cornerstone for the synthesis of complex, biologically active molecules. Among the myriad of pyrazine-based starting materials, 3-amino-5-chloropyrazine-2-carbaldehyde stands out as a particularly versatile and powerful building block. The strategic placement of an amino group, a chloro leaving group, and a reactive aldehyde functionality on the pyrazine ring opens a gateway to a vast chemical space of fused heterocyclic systems.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthetic utility of this compound as a starting material for the construction of key heterocyclic frameworks, including pteridines, imidazo[1,2-a]pyrazines, and pyrazolo[1,5-a]pyrazines. Beyond a mere recitation of synthetic protocols, this guide will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. Every protocol described is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative literature.

I. The Cornerstone of Pteridine Synthesis: A Gateway to Bioactive Molecules

Pteridines, bicyclic heterocycles composed of fused pyrimidine and pyrazine rings, are of immense biological significance, with derivatives playing crucial roles as enzyme cofactors and therapeutic agents.[1] The reaction of this compound with guanidine represents a direct and efficient route to the pteridine core.

Mechanistic Rationale: The Logic of Cyclocondensation

The synthesis of the pteridine ring system from this compound and guanidine proceeds through a well-established cyclocondensation pathway. The reaction is initiated by the nucleophilic attack of one of the amino groups of guanidine on the electrophilic aldehyde carbon of the pyrazine derivative. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine ring. The chloro-substituent at the 5-position of the starting pyrazine is retained in the final pteridine product, offering a handle for further functionalization.

A plausible mechanism for this transformation is outlined below:

Sources

reactivity of the aldehyde group in 3-Amino-5-chloropyrazine-2-carbaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Amino-5-chloropyrazine-2-carbaldehyde

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of a Versatile Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. This compound emerges as a molecule of significant interest, acting as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds.[1][2] Its strategic importance lies in the unique electronic and steric environment of its constituent functional groups, particularly the aldehyde moiety. This guide provides an in-depth exploration of the reactivity of this aldehyde group, offering researchers and drug development professionals a comprehensive understanding of its chemical behavior and synthetic potential. By dissecting the underlying principles that govern its reactions, we aim to empower scientists to leverage this scaffold for the rational design of next-generation therapeutics.

Molecular Architecture: An Interplay of Electronic and Steric Effects

The is not governed in isolation. It is a direct consequence of the electronic push-and-pull exerted by the substituents on the electron-deficient pyrazine ring.

The pyrazine ring itself, with its two nitrogen atoms in a 1,4-relationship, is inherently electron-deficient, making it more resistant to electrophilic substitution than pyridine.[3] This electron deficiency is a critical factor, as it profoundly influences the reactivity of the attached functional groups.

Let's consider the specific substituents:

-

Amino Group (-NH₂ at C3): This is a powerful electron-donating group (EDG) through resonance, pushing electron density into the pyrazine ring.

-

Chloro Group (-Cl at C5): This is an electron-withdrawing group (EWG) primarily through its inductive effect, pulling electron density away from the ring.

-

Aldehyde Group (-CHO at C2): This is a strong electron-withdrawing group through both inductive and resonance effects.

The cumulative effect of the two ring nitrogens and the chloro and aldehyde substituents makes the pyrazine core highly electrophilic. This, in turn, significantly increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. While the adjacent amino group can exert some steric hindrance, the electronic activation towards nucleophiles is the dominant factor in its reactivity profile.[4][5]

Caption: Electronic influences on the pyrazine core.

Key Reaction Pathways of the Aldehyde Group

The enhanced electrophilicity of the aldehyde carbon makes it a prime target for a variety of nucleophilic transformations. These reactions are fundamental to its utility as a synthetic intermediate.

Condensation Reactions: The Gateway to Heterocyclic Diversity

Condensation reactions are among the most powerful tools for elaborating the this compound scaffold. The reaction with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, or with active methylene compounds are cornerstone transformations in medicinal chemistry.[6][7] These reactions provide a robust method for introducing diverse side chains and building larger, more complex molecular architectures.

For instance, the formation of an imine linkage is a critical step in the synthesis of many biologically active compounds, including potential kinase inhibitors.[8]

Caption: General workflow for imine formation.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a representative condensation reaction with an aniline derivative.

-

Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: Add the substituted aniline (1.1 eq) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the aldehyde's carbonyl oxygen, further increasing its electrophilicity.

-

Reaction: Stir the mixture at room temperature or gently heat under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. If necessary, recrystallize or purify by column chromatography to yield the pure Schiff base.

Oxidation: Accessing the Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-amino-5-chloropyrazine-2-carboxylic acid. This transformation is valuable as carboxylic acids are versatile functional groups, serving as precursors for amides, esters, and other derivatives. Standard oxidizing agents can be employed for this purpose.

Experimental Protocol: Oxidation to Carboxylic Acid

-

Setup: Suspend this compound (1.0 eq) in an appropriate solvent system, such as a mixture of t-butanol and water.

-

Reagent Addition: In a separate flask, prepare a solution of potassium permanganate (KMnO₄) (approx. 2.0 eq) in water.

-

Oxidation: Slowly add the KMnO₄ solution to the aldehyde suspension while stirring vigorously. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Work-up: Quench the reaction by adding a small amount of sodium sulfite to destroy any excess KMnO₄. Acidify the mixture with hydrochloric acid (HCl) to a pH of ~2-3.

-

Isolation: The carboxylic acid product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry to obtain 3-amino-5-chloropyrazine-2-carboxylic acid.

Reduction: Synthesis of the Primary Alcohol

Reduction of the aldehyde provides access to the corresponding primary alcohol, (3-amino-5-chloropyrazin-2-yl)methanol. This alcohol can be used in subsequent reactions, such as ether or ester formation, to further diversify the molecular scaffold. Mild reducing agents like sodium borohydride (NaBH₄) are typically sufficient for this transformation, offering good chemoselectivity by not affecting the pyrazine ring or the chloro-substituent.

Experimental Protocol: Reduction to Primary Alcohol

-

Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. Control the rate of addition to manage the effervescence.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or acetone to destroy excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol. Purify by column chromatography if necessary.

Summary of Key Transformations

| Reaction Type | Reagents | Product Functional Group | Typical Conditions |

| Condensation | R-NH₂, cat. H⁺ | Imine (Schiff Base) | Ethanol, RT or Reflux |

| Oxidation | KMnO₄ or Ag₂O | Carboxylic Acid | Aqueous t-butanol, RT |

| Reduction | NaBH₄ | Primary Alcohol | Methanol, 0°C to RT |

| Wittig Reaction | Ph₃P=CHR | Alkene | Anhydrous THF, RT |

| Grignard Addition | R-MgBr, then H₃O⁺ | Secondary Alcohol | Anhydrous Ether/THF, 0°C |

Application in Drug Discovery: A Scaffold for Innovation

The synthetic accessibility and versatile reactivity of this compound make it a valuable starting material in medicinal chemistry. Pyrazine derivatives are known to possess a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[4][9][10]

The aldehyde functional group serves as a crucial handle for introducing molecular diversity. For example, it can be used to build inhibitors that target specific enzyme active sites. The imines, alcohols, and carboxylic acids derived from this aldehyde are key intermediates in the synthesis of complex heterocyclic systems designed to modulate biological pathways implicated in disease.[8][11] Its derivatives are integral to the development of novel therapeutic agents, underscoring the importance of understanding and mastering its chemical reactivity.

References

- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central.

- Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI.

- Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. PubMed Central.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Pyrazines. Science of Synthesis.

- Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing.

- The electronic structure of pyrazine. Configuration interaction calculations using an extended basis. ResearchGate.

- 3-Amino-5-chloropyrazine-2-carboxylic acid. Biosynth.

- This compound. ChemScene.

- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI.

- Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate.

- Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. ResearchGate.

- Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. PubMed.

- Steric Hindrance | Organic Chemistry. YouTube.

- Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS.

- Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. PubMed Central.

- Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions. PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 9. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijbpas.com [ijbpas.com]

- 11. researchgate.net [researchgate.net]

electrophilic and nucleophilic sites of 3-Amino-5-chloropyrazine-2-carbaldehyde

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Amino-5-chloropyrazine-2-carbaldehyde

Introduction

This compound (CAS: 89284-25-3) is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3][4] The pyrazine core, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-arrangement, is a common scaffold in biologically active compounds.[5][6] The strategic placement of an amino group, a chloro atom, and a carbaldehyde moiety on this core imparts a rich and distinct chemical reactivity.

This guide provides a comprehensive analysis of the electronic landscape of this compound, identifying its key nucleophilic and electrophilic centers. Understanding this reactivity profile is paramount for researchers and drug development professionals seeking to leverage this versatile scaffold in the design and synthesis of novel chemical entities. We will delve into the electronic interplay of the various functional groups, predict the primary sites of reactivity, and provide field-proven insights into its synthetic transformations.

Molecular Structure and Electronic Landscape

The reactivity of this compound is dictated by the combined electronic effects of its substituents on the inherently electron-deficient pyrazine ring.

-

Pyrazine Ring: The two nitrogen atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the ring. This makes the pyrazine system significantly more electron-deficient than benzene and generally resistant to electrophilic aromatic substitution.[7][8]

-

Amino Group (-NH₂): This is a powerful electron-donating group through resonance (+R effect), where the nitrogen's lone pair delocalizes into the ring. This effect strongly activates the ortho and para positions. However, it also has a weaker, electron-withdrawing inductive effect (-I). The resonance effect is dominant, making the amino group a key nucleophilic center.

-

Carbaldehyde Group (-CHO): This is a potent electron-withdrawing group through both resonance (-R) and induction (-I). It deactivates the pyrazine ring towards electrophilic attack and renders the attached carbonyl carbon highly electrophilic.

-

Chloro Group (-Cl): The chlorine atom is strongly electron-withdrawing via induction (-I) but weakly electron-donating through resonance (+R). Its primary role is to act as a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

The synergy of these groups creates a molecule with distinct regions of high and low electron density, predisposing it to specific types of chemical attack. Computational studies on similar pyrazine systems have shown how substituents significantly alter the electron density distribution and frontier molecular orbitals (HOMO-LUMO gap), which in turn governs reactivity.[9][10][11]

Analysis of Reactive Sites

The competing and complementary electronic effects within the molecule give rise to several potential reactive centers.

Nucleophilic Sites

Nucleophilic centers are characterized by high electron density and the availability of lone pairs for donation.

-

Amino Group Nitrogen (N-NH₂): This is the most prominent nucleophilic site. The lone pair on the nitrogen is readily available for reaction with a wide range of electrophiles. The nucleophilicity of amines is a well-established principle in organic chemistry, with primary amines like this one being effective nucleophiles.[12][13]

-

Pyrazine Ring Nitrogens (N1, N4): The lone pairs on the ring nitrogens also possess nucleophilic character. However, their availability is significantly diminished by their involvement in the aromatic system and the strong electron-withdrawing effects of the substituents. They are most likely to act as Brønsted-Lowry bases (proton acceptors) or as coordination sites for Lewis acids.

-

Carbonyl Oxygen (O=CH): The lone pairs on the carbonyl oxygen can act as a weak nucleophile or base, typically in the presence of strong acids which can protonate it, thereby activating the carbonyl carbon towards nucleophilic attack.

Electrophilic Sites

Electrophilic centers are electron-deficient and susceptible to attack by nucleophiles.

-

Carbonyl Carbon (C-CHO): This is the most electrophilic carbon in the molecule. The polarization of the C=O bond, amplified by the electron-withdrawing nature of the pyrazine ring, makes it an excellent target for nucleophilic addition reactions.

-

C5 Carbon (C-Cl): This carbon atom is a prime site for nucleophilic aromatic substitution (SₙAr). The position is activated by the adjacent ring nitrogen (N4) and the para-positioned electron-withdrawing carbaldehyde group. The chlorine atom serves as an effective leaving group, facilitating substitution by various nucleophiles. This type of aminodehalogenation is a common strategy in the synthesis of pyrazine derivatives.

-

C6 Carbon: This position is ortho to the powerfully electron-withdrawing carbaldehyde group and adjacent to a ring nitrogen (N1), making it susceptible to nucleophilic attack, although to a lesser extent than C5.

The following diagram illustrates the primary reactive sites on the molecule.

Caption: Predicted electrophilic and nucleophilic centers.

Quantitative Reactivity Profile

The following table summarizes the key reactive sites and provides examples of transformations that validate their predicted reactivity.

| Site | Atom(s) | Reactivity Type | Example Reaction(s) | Supporting Rationale |

| 1 | Amino Nitrogen (N of NH₂) | Nucleophilic | Acylation, Alkylation, Formation of sulfonamides | High electron density due to nitrogen lone pair. Common reactivity pattern for primary amines.[12] |

| 2 | Carbonyl Carbon (C of CHO) | Electrophilic | Nucleophilic addition (e.g., Grignard, Wittig), Reductive amination, Formation of imines/oximes | Strong δ+ character due to C=O bond polarization, enhanced by the -R effect of the aldehyde. |

| 3 | C5 Carbon (C-Cl) | Electrophilic | Nucleophilic Aromatic Substitution (SₙAr) with amines, alkoxides, thiols | Activated by adjacent N atom and para-CHO group; Cl is a good leaving group. A key reaction for diversifying the pyrazine core. |

| 4 | Ring Nitrogens (N1, N4) | Nucleophilic / Basic | Protonation, Lewis acid coordination | Lone pairs are available but less nucleophilic than the amino group due to aromaticity. |

Experimental Protocol: SₙAr Aminodehalogenation at C5

This protocol describes a representative and highly valuable transformation: the displacement of the C5 chlorine with an amine. This reaction is fundamental to building libraries of pyrazine derivatives for drug discovery.[14]

Objective: To synthesize a 3-Amino-5-(benzylamino)pyrazine-2-carbaldehyde derivative.

Causality: The choice of a polar aprotic solvent like DMSO or THF is crucial; it effectively solvates the reactants without interfering with the nucleophilic attack. A non-nucleophilic base (e.g., triethylamine) is required to neutralize the HCl byproduct, driving the reaction to completion without competing with the primary nucleophile. Microwave irradiation is often used to accelerate the reaction, a common technique for SₙAr on heterocyclic systems.[14]

Caption: Workflow for aminodehalogenation at the C5 position.

Self-Validation System

The success of the protocol is validated through rigorous analytical characterization:

-

¹H NMR: Expect the disappearance of the C6-H signal's characteristic coupling to the pyrazine ring and the appearance of new signals corresponding to the benzyl group protons, including a characteristic CH₂ signal and aromatic protons. A downfield shift of the C6-H proton is also expected due to the new electron-donating substituent.

-

¹³C NMR: The C5 signal will shift significantly upfield upon replacement of the electronegative chlorine with a nitrogen atom.

-

Mass Spectrometry: The molecular ion peak will correspond to the calculated mass of the product (C₁₂H₁₁N₄O), confirming the successful substitution.

Conclusion

This compound is a molecule of significant synthetic utility, endowed with a well-defined and predictable reactivity profile. Its structure features a potent nucleophilic center at the C3-amino group and two highly electrophilic centers at the C2-carbonyl carbon and the C5-chloro-substituted carbon. This duality allows for orthogonal chemical modifications, making it an exceptionally versatile scaffold. By understanding the electronic interplay of its functional groups, researchers can strategically design and execute synthetic routes to a vast array of complex pyrazine derivatives, accelerating the discovery of new therapeutic agents and other high-value chemical products.

References

- Comprehensive Organic Chemistry II (2013). Chapter 6.2.2 Pyrazines. Elsevier.

- MDPI (2021). DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. Molecules. [URL: https://www.mdpi.com/1420-3049/26/16/4955]

- Chemistry Stack Exchange (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [URL: https://chemistry.stackexchange.

- Slideshare (n.d.). Synthesis and reactions of Pyrazine. [URL: https://www.slideshare.net/KrishnaswamyG/synthesis-and-reactions-of-pyrazine]

- J&K Scientific. This compound. [URL: https://www.jk-scientific.com/en/chemical-89284-25-3.html]

- University of Liverpool (n.d.). Heteroaromatic Chemistry LECTURE 8: Diazoles & diazines. [URL: https://www.liverpool.ac.uk/media/livacuk/chemistry/teaching/chem244/CHEM244,Lecture,8,2010.pdf]

- MDPI (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. [URL: https://www.mdpi.com/1420-3049/23/11/2764]

- ACS Publications (1974). Imidazo[1,5-a]pyrazines. V. Electrophilic addition, a novel Reissert-like reaction. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00925a022]

- ACS Publications (2024). Tracking the Electron Density Changes in Excited States: A Computational Study of Pyrazine. The Journal of Physical Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.jpclett.4c02503]

- Reagentia. This compound (1 x 100 mg). [URL: https://reagentia.com/en/3-amino-5-chloropyrazine-2-carbaldehyde-1-x-100-mg-r0040o1-100mg]

- arXiv (2024). Tracking the Electron Density Changes in Excited States -- A Computational Study on Pyrazine. [URL: https://arxiv.org/abs/2408.15494]

- Master Organic Chemistry (2018). Nucleophilicity Trends of Amines. [URL: https://www.masterorganicchemistry.com/2012/05/17/nucleophilicity-of-amines/]

- Ludwig-Maximilians-Universität München (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. Dissertation. [URL: https://edoc.ub.uni-muenchen.de/7749/1/Brotzel_Frank.pdf]

- arXiv (2024). Tracking the Electron Density Changes in Excited States - A Computational Study on Pyrazine. [URL: https://arxiv.org/pdf/2408.15494]

- ResearchGate (2009). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. [URL: https://www.researchgate.net/publication/229065985_Nucleophilic_Reactivities_of_Hydrazines_and_Amines_The_Futile_Search_for_the_a-Effect_in_Hydrazine_Reactivities]

- ResearchGate (2024). Tracking the Electron Density Changes in Excited States - A Computational Study on Pyrazine. [URL: https://www.researchgate.

- ResearchGate (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [URL: https://www.researchgate.

- Reagentia. This compound (1 x 250 mg). [URL: https://reagentia.com/en/3-amino-5-chloropyrazine-2-carbaldehyde-1-x-250-mg-r0040o1-250mg]

- Arctom Scientific. CAS NO. 89284-25-3 | this compound. [URL: https://www.arctom.com/en/products/AG-AG0040O1/89284-25-3]

- ChemScene. 89284-25-3 | this compound. [URL: https://www.chemscene.com/products/3-Amino-5-chloropyrazine-2-carbaldehyde-CS-0005634.html]

- South African Journal of Chemistry (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. [URL: http://www.scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502013000100018]

- PubMed (2013). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). [URL: https://pubmed.ncbi.nlm.nih.gov/24012211/]

- NIH National Center for Biotechnology Information (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152309/]

- YouTube (2010). Amine as Nucleophile in Sn2 Reaction. Khan Academy. [URL: https://www.youtube.

- BenchChem (2025). A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-carbonitrile Derivatives. [URL: https://www.benchchem.com/pdf/BCHM25-001_Technical_Guide.pdf]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. arctomsci.com [arctomsci.com]

- 4. chemscene.com [chemscene.com]

- 5. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. imperial.ac.uk [imperial.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Tracking the Electron Density Changes in Excited States: A Computational Study of Pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [2408.15494] Tracking the Electron Density Changes in Excited States -- A Computational Study on Pyrazine [arxiv.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scapegoat: A Technical Guide to 3-Amino-5-chloropyrazine-2-carbaldehyde in Organic Synthesis

For the forward-thinking researcher, the development of novel molecular architectures is the cornerstone of innovation in medicinal chemistry and materials science. In this landscape, the strategic selection of foundational building blocks is paramount. Among these, 3-Amino-5-chloropyrazine-2-carbaldehyde emerges as a highly versatile scaffold, a trifunctionalized heterocycle poised for intricate molecular elaborations. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in the modern laboratory.

Introduction: A Molecule of Strategic Importance

This compound, with CAS Number 89284-25-3, is a substituted pyrazine derivative that has garnered significant attention as a precursor in the synthesis of a variety of biologically active compounds.[1][2] Its unique arrangement of an amino group, a chlorine atom, and a carbaldehyde function on the pyrazine ring provides a rich platform for a diverse array of chemical transformations. This trifunctional nature allows for sequential and regioselective modifications, making it an ideal starting material for the construction of complex molecular frameworks, particularly in the realm of drug discovery. The pyrazine core itself is a well-established pharmacophore found in numerous therapeutic agents.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 89284-25-3 | [1] |

| Molecular Formula | C₅H₄ClN₃O | [2] |

| Molecular Weight | 157.56 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(N=C(C(=N1)C=O)N)Cl | [1] |

Synthesis of a Key Intermediate: A Proposed Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed):

Step 1: Reduction of 3-Amino-5-chloropyrazine-2-carbonitrile

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-Amino-5-chloropyrazine-2-carbonitrile (1 equivalent) in anhydrous toluene.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents) in toluene dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by water.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

The Reactivity Landscape: A Trifecta of Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The interplay of the electron-donating amino group and the electron-withdrawing aldehyde and chloro functionalities on the electron-deficient pyrazine ring dictates its chemical behavior.

The Aldehyde: A Gateway to Diverse Architectures

The carbaldehyde group is a versatile handle for a multitude of transformations, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide range of substituted aminomethylpyrazines.

-

Wittig and Related Reactions: Olefination reactions allow for the extension of the carbon chain and the introduction of various unsaturated moieties.

-

Condensation Reactions: The aldehyde can participate in condensations with active methylene compounds, such as malononitrile or cyanoacetates, to form new heterocyclic rings or α,β-unsaturated systems. This approach is valuable in the synthesis of fused pyrazine derivatives like pteridines.[4]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, providing another valuable functional group for further derivatization, such as amide bond formation.[5]

Sources